molecular formula C17H23N3O B15063386 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Cat. No.: B15063386
M. Wt: 285.4 g/mol
InChI Key: NVWUOTJIQLUMFM-UHFFFAOYSA-N
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Description

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the butanone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole

Uniqueness

1-(4-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

1-[4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]phenyl]butan-1-one

InChI

InChI=1S/C17H23N3O/c1-4-6-17(21)14-7-9-16(10-8-14)18-11-15-12-19-20(5-2)13(15)3/h7-10,12,18H,4-6,11H2,1-3H3

InChI Key

NVWUOTJIQLUMFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)CC)C

Origin of Product

United States

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